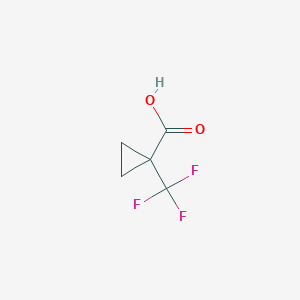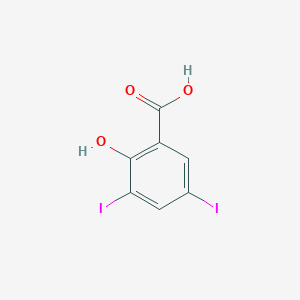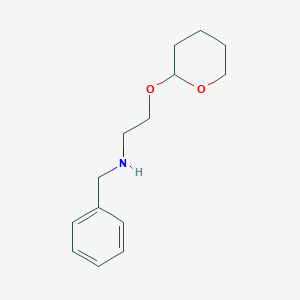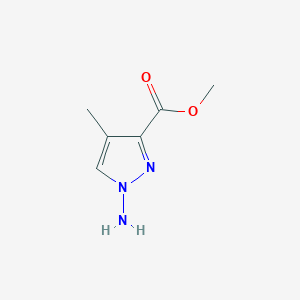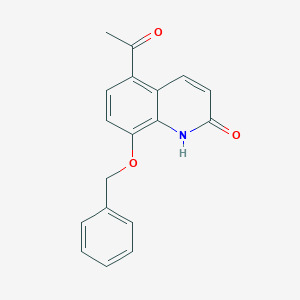![molecular formula C11H11F3O5S B122405 2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl Acetate CAS No. 712223-57-9](/img/structure/B122405.png)
2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves several steps, including alkylation, reduction, and rearrangement reactions. For instance, the synthesis of ethyl-2-(4-aminophenoxy)acetate is achieved by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group . Similarly, the synthesis of hydroxamic acids and ureas from carboxylic acids is facilitated by the Lossen rearrangement using Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate . These methods could potentially be adapted for the synthesis of "2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl Acetate" by modifying the functional groups and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as NMR, FT-IR, and X-ray crystallography. For example, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was determined by X-ray methods, revealing a non-planar molecule stabilized by intra- and intermolecular hydrogen bonds . Similarly, the structure of ethyl-2-(4-aminophenoxy)acetate was studied and approved by X-ray single crystal structure determination . These studies provide a foundation for understanding the molecular structure of "2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl Acetate".
Chemical Reactions Analysis
The papers describe various chemical reactions, including the Pummerer rearrangement , Friedel-Crafts alkylations , and the synthesis of stilbene derivatives . These reactions are crucial for the functionalization of aromatic compounds and could be relevant for the chemical reactions involving "2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl Acetate".
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using theoretical calculations and experimental methods. For instance, the non-linear optical behaviors of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate were examined, providing insights into its electronic properties . The experimental and theoretical UV/Vis spectra of ethyl-2-(4-aminophenoxy)acetate were also reported, which could be compared to the properties of "2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl Acetate" .
Scientific Research Applications
Synthesis and Chemical Reactions
Novel Synthesis Approaches : A two-step synthesis process for benzylic triflones, which involves the reaction of phenyl halides with the anion of ethyl (trifluoromethanesulfonyl)acetate followed by a decarboxylation reaction, was developed. This method highlights the structural versatility of compounds related to 2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl acetate and their potential in creating complex molecular architectures (Goumont et al., 1997).
Accelerated Co-dimer Formation : The compound has been utilized in reactions showing accelerated co-dimer formation between styrene and p-chlorostyrene in the presence of trifluoromethanesulfonic acid, demonstrating its role in facilitating complex chemical reactions (Kasai et al., 1984).
Material Science and Catalysis
- Catalysis Applications : Research into modifications of propylsulfonic acid-fixed Fe3O4@SiO2 with organosilanes, including the utilization of compounds similar to 2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl acetate, has led to the development of highly active and reusable solid acid catalysts. These catalysts show promise in hydrolysis reactions and could be beneficial in various industrial processes (Nuryono et al., 2019).
Advanced Organic Synthesis
Ring-Opening Reactions : The compound has been involved in studies focusing on ring-opening reactions of pyrrolidine-2-carboxylates, demonstrating its utility in creating homoallylic amines. This showcases its potential in synthetic organic chemistry for generating complex molecules (Shimizu et al., 2010).
Selective Glycosylations : Research indicates the use of a phenyl-2-(phenylsulfanyl)ethyl moiety at C-2 of a glycosyl donor for stereoselective glycosylation reactions. Although not directly related to 2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl acetate, this study highlights the broader context of functional group manipulation and its importance in complex organic syntheses (Kim et al., 2005).
properties
IUPAC Name |
2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O5S/c1-8(15)18-7-6-9-2-4-10(5-3-9)19-20(16,17)11(12,13)14/h2-5H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWGBWPGLDKICK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Acetoxyethyl)phenol Trifluoromethanesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

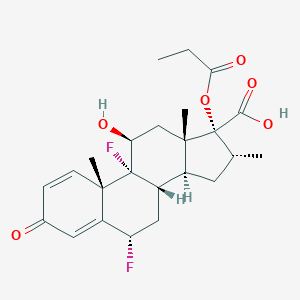
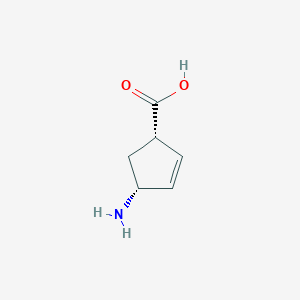
![4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B122330.png)

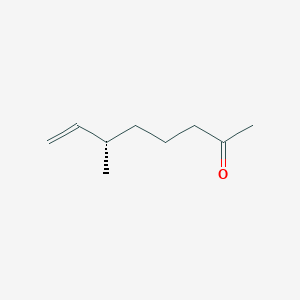

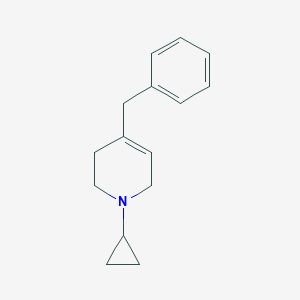
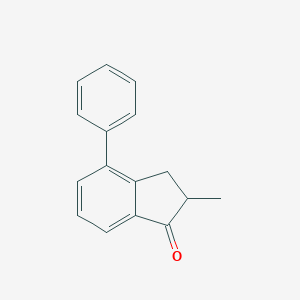
![(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B122345.png)
